molecular formula C31H23Br2NO B11518900 1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11518900
M. Wt: 585.3 g/mol
InChI Key: PRSFFIISHZXEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthoxazine core, substituted with bromophenyl and methylphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthoxazine Core: The initial step involves the cyclization of appropriate naphthalene derivatives with amines under acidic or basic conditions to form the naphthoxazine core.

    Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride or methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Functionalized derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cellular proteins, enzymes, and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-BIS(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE
  • 1,3-BIS(4-FLUOROPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE

Uniqueness

1,3-BIS(4-BROMOPHENYL)-2-(4-METHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C31H23Br2NO

Molecular Weight

585.3 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)-2-(4-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C31H23Br2NO/c1-20-6-17-26(18-7-20)34-30(22-8-13-24(32)14-9-22)29-27-5-3-2-4-21(27)12-19-28(29)35-31(34)23-10-15-25(33)16-11-23/h2-19,30-31H,1H3

InChI Key

PRSFFIISHZXEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(C=CC4=CC=CC=C43)OC2C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.